3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-
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Overview
Description
3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]- is a heterocyclic compound that belongs to the class of pyrazolidinediones.
Preparation Methods
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the Knoevenagel reaction of carbonyl derivatives with 3,4-pyrazolidinedione or the cyclization of arylidene (alkylidene) malonic acid hydrazide with glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3,5-Pyrazolidinedione derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include aryldiazonium salts, sodium methoxide, and glacial acetic acid . Major products formed from these reactions include 4-alkylidene (arylidene)- or (aralkylidene)-3,5-pyrazolidinediones, 4-arylazo-3,5-pyrazolidinedione derivatives, and benzyl derivatives .
Scientific Research Applications
3,5-Pyrazolidinedione derivatives have found extensive applications in scientific research. They are used in the development of pharmaceuticals, particularly as anti-inflammatory agents . These compounds are also studied for their potential use in color photography as magenta couplers and sensitizers . Additionally, they have applications in veterinary medicine and as analytical reagents in various chemical procedures .
Mechanism of Action
The mechanism of action of 3,5-pyrazolidinedione derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as anti-inflammatory agents by inhibiting the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
3,5-Pyrazolidinedione derivatives can be compared with other similar compounds such as 1,2-dihydropyrazol-3-one and 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione (phenylbutazone) . While all these compounds share a similar core structure, 3,5-pyrazolidinedione derivatives are unique due to their diverse range of biological activities and applications . Phenylbutazone, for example, is widely used in the treatment of rheumatoid arthritis, whereas other derivatives may have applications in color photography or veterinary medicine .
Properties
CAS No. |
820238-71-9 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-[(2,3-dimethyl-4-pent-1-ynylphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H18N2O2/c1-4-5-6-7-13-8-9-14(12(3)11(13)2)10-15-16(20)18-19-17(15)21/h8-10H,4-5H2,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
TTYWTULUZKTTIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=C(C(=C(C=C1)C=C2C(=O)NNC2=O)C)C |
Origin of Product |
United States |
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